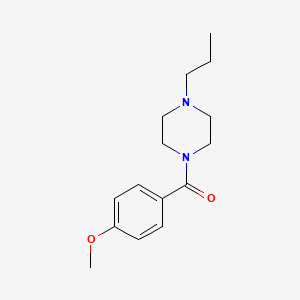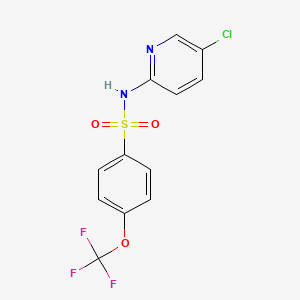![molecular formula C18H17NOS B4765877 2-{[3-(1-naphthyloxy)propyl]thio}pyridine](/img/structure/B4765877.png)
2-{[3-(1-naphthyloxy)propyl]thio}pyridine
説明
2-{[3-(1-naphthyloxy)propyl]thio}pyridine is a chemical compound that belongs to the class of thioether compounds. It is also known as NPTP and has a molecular formula of C18H17NS. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 2-{[3-(1-naphthyloxy)propyl]thio}pyridine involves the inhibition of various enzymes and receptors, including COX-2 and PDE-4. COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation. The inhibition of COX-2 by 2-{[3-(1-naphthyloxy)propyl]thio}pyridine leads to a reduction in inflammation. PDE-4 is an enzyme that is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates various physiological processes. The inhibition of PDE-4 by 2-{[3-(1-naphthyloxy)propyl]thio}pyridine leads to an increase in cAMP levels, which has potential therapeutic applications.
Biochemical and Physiological Effects:
2-{[3-(1-naphthyloxy)propyl]thio}pyridine has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including COX-2 and PDE-4. These biochemical and physiological effects have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and asthma.
実験室実験の利点と制限
The advantages of using 2-{[3-(1-naphthyloxy)propyl]thio}pyridine in lab experiments include its potential applications in medicinal chemistry, biochemistry, and pharmacology. The compound has been extensively studied for its potential therapeutic applications and has been shown to exhibit various biochemical and physiological effects. However, the limitations of using 2-{[3-(1-naphthyloxy)propyl]thio}pyridine in lab experiments include its moderate to low yield and its potential toxicity. Therefore, further studies are required to optimize the synthesis method and evaluate the toxicity of the compound.
将来の方向性
The future directions of research on 2-{[3-(1-naphthyloxy)propyl]thio}pyridine include the optimization of the synthesis method to obtain a higher yield and purity of the compound. Further studies are required to evaluate the toxicity of the compound and its potential applications in the treatment of various diseases, including cancer, inflammation, and asthma. The compound can also be modified to obtain derivatives with improved pharmacological properties. Therefore, further studies are required to evaluate the potential of these derivatives in medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-{[3-(1-naphthyloxy)propyl]thio}pyridine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anti-inflammatory, antioxidant, and antitumor properties. The compound has been shown to inhibit the activity of various enzymes and receptors, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). These enzymes and receptors play a crucial role in the development of various diseases, including cancer, inflammation, and asthma. Therefore, the inhibition of these enzymes and receptors by 2-{[3-(1-naphthyloxy)propyl]thio}pyridine has potential therapeutic applications.
特性
IUPAC Name |
2-(3-naphthalen-1-yloxypropylsulfanyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NOS/c1-2-9-16-15(7-1)8-5-10-17(16)20-13-6-14-21-18-11-3-4-12-19-18/h1-5,7-12H,6,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRISQAPZLIWTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCCCSC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Naphthalen-1-yloxypropylsulfanyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-benzyl-2-({[2-(2-methyl-3-furoyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4765805.png)
![8-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4765819.png)
![4-{[2-(benzylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxy-3-nitrophenyl acetate](/img/structure/B4765825.png)
![2-({4-allyl-5-[3-(4-chloro-2-methylphenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4765845.png)
![4-{2-[(N-benzoylglycyl)oxy]acetyl}phenyl benzoate](/img/structure/B4765855.png)

![3-ethyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4765867.png)


![2-[(3-cyano-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4765886.png)
![4-bromo-N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-yl}-2-thiophenecarboxamide](/img/structure/B4765887.png)
![{3-[(1-allyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetic acid](/img/structure/B4765895.png)
![1,1'-[1-(4-fluorophenyl)-5-methyl-1H-pyrazole-3,4-diyl]diethanone](/img/structure/B4765901.png)
![2,4-dichloro-N-{3,5-dimethyl-4-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B4765914.png)